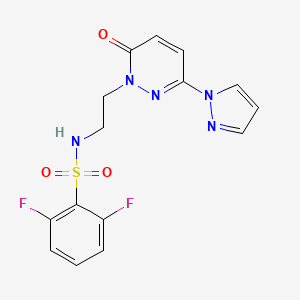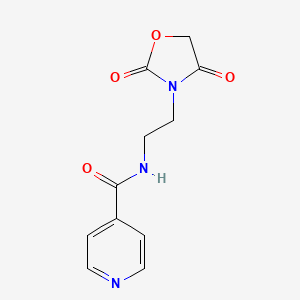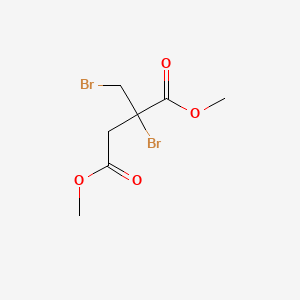![molecular formula C17H14F3N5O2S B2756283 N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 874467-12-6](/img/structure/B2756283.png)
N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C17H14F3N5O2S and its molecular weight is 409.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Applications :
- Toxicity Assessment, Tumor Inhibition, and Analgesic Properties : This compound, along with other derivatives, has been evaluated for toxicity assessment, tumor inhibition, and analgesic properties. Research has shown its potential in binding and moderate inhibitory effects in various assays, including toxicity assessment and tumor inhibition, suggesting its relevance in cancer research and pain management (Faheem, 2018).
Anticancer Research :
- Interaction with Metal Ions for Anticancer Activity : Studies have explored the behavior of similar compounds when interacting with gold (III) and nickel (II) metal ions. These interactions have demonstrated notable anticancer activities, especially against breast cancer cell lines, indicating the compound's potential in developing novel cancer therapies (Ghani & Alabdali, 2022).
Drug Development and Synthesis :
- Synthesis of Novel Derivatives for Drug Development : The compound has been used in the synthesis of novel derivatives, such as BPTES analogs, to inhibit kidney-type glutaminase. These analogs show promise in inhibiting tumor growth, highlighting the compound's role in the development of new drugs (Shukla et al., 2012).
Pharmacophore Hybridization for Anticancer Properties :
- Design of Drug-like Small Molecules : Research involving the pharmacophore hybridization approach has utilized this compound for the design of drug-like small molecules with anticancer properties. The studies focus on the synthesis of novel molecules and their anticancer activities, contributing to the development of new cancer treatments (Yushyn et al., 2022).
Antimicrobial Applications :
- Development of Antimicrobial Agents : The compound has been used in the synthesis of new derivatives with potential antimicrobial activity. These studies aim at understanding the structure-activity relationships and developing effective antimicrobial agents (Gouda et al., 2010).
DNA-Damage Agent Modulation in Cancer Therapy :
- Enhancing Chemotherapeutic Effects : It's been investigated for its role in modulating the activity of DNA-damaging agents like temozolomide in cancer therapy. This research provides insights into the enhancement of chemotherapeutic effects and potential second-line therapy options for cancer patients (Fishel et al., 2007).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c1-27-12-8-6-11(7-9-12)21-15(26)10-28-16-22-23-24-25(16)14-5-3-2-4-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNMVRXYGSIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

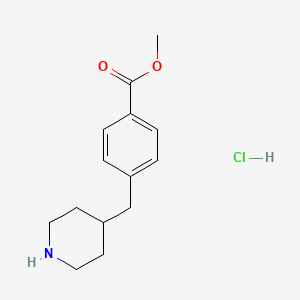
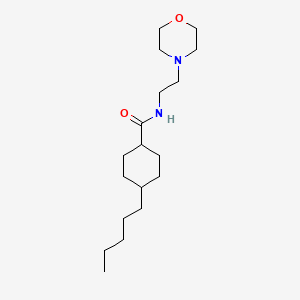

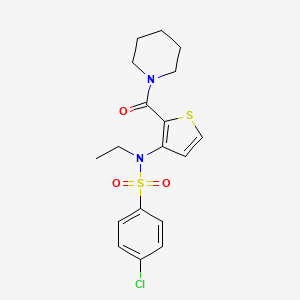
![N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756206.png)
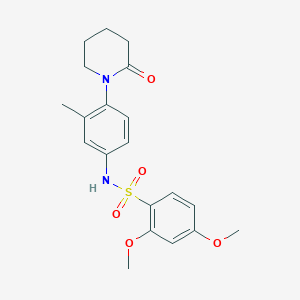
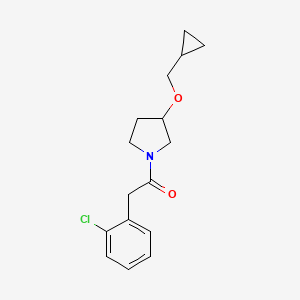

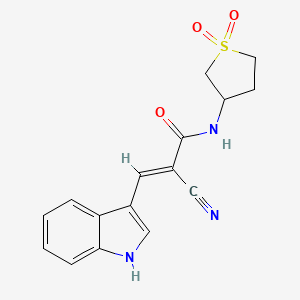
![N-(cyclopropylmethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2756216.png)

